(4-Fluoropyridin-2-yl)methanamine dihydrochloride CAS number 859166-87-3
(4-Fluoropyridin-2-yl)methanamine dihydrochloride CAS number 859166-87-3
Advanced Building Block for Medicinal Chemistry & Drug Discovery [1]
Executive Summary
(4-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS 859166-87-3) is a specialized heterocyclic building block widely utilized in the synthesis of bioactive small molecules.[1] Characterized by a 4-fluorinated pyridine core and a primary aminomethyl group at the C2 position, this compound serves as a critical scaffold for optimizing Structure-Activity Relationships (SAR) .[1]
Its primary utility lies in scaffold hopping and bioisosteric replacement , where the fluorine atom modulates the electronic properties of the pyridine ring—lowering the basicity of the ring nitrogen and blocking metabolic oxidation at the susceptible C4 position. This monograph details the physicochemical profile, synthetic pathways, and applied medicinal chemistry of this high-value intermediate.[1]
Physicochemical Profile
| Property | Data |
| Chemical Name | (4-Fluoropyridin-2-yl)methanamine dihydrochloride |
| CAS Number | 859166-87-3 |
| Synonyms | 2-(Aminomethyl)-4-fluoropyridine 2HCl; 4-Fluoro-2-picolylamine 2HCl |
| Molecular Formula | C₆H₇FN₂[1] · 2HCl |
| Molecular Weight | 199.05 g/mol (Salt); 126.13 g/mol (Free Base) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, DMSO, Methanol |
| pKa (Calc) | ~8.5 (Primary Amine), ~2.0 (Pyridine N due to F-withdrawing effect) |
| Storage | Desiccate at -20°C; Hygroscopic |
Synthetic Logic & Mechanistic Utility
The "Fluorine Effect" in Drug Design
The incorporation of fluorine at the C4 position of the pyridine ring is not merely structural; it is a strategic electronic modification.
-
Metabolic Stability: The C4 position of pyridine is prone to nucleophilic attack and oxidative metabolism. Fluorine substitution blocks this site, extending the half-life (
) of the final drug candidate.[1] -
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the pyridine ring.[1] This lowers the pKa of the pyridine nitrogen, reducing the likelihood of non-specific binding to off-target proteins (e.g., hERG channels), a common liability in pyridine-containing drugs.[1]
Synthetic Pathway
The most robust industrial route to CAS 859166-87-3 involves the selective reduction of 4-fluoro-2-pyridinecarbonitrile .[1] Direct hydrogenation is risky due to the potential for hydrodefluorination (loss of F). Therefore, a borane-mediated reduction is the preferred protocol to preserve the C-F bond.[1]
Figure 1: Selective reduction pathway preserving the aryl-fluorine bond.[1]
Experimental Protocol: Synthesis & Handling
Objective: Preparation of (4-Fluoropyridin-2-yl)methanamine dihydrochloride from 4-fluoro-2-pyridinecarbonitrile.
Reagents[1][2]
-
Starting Material: 4-Fluoro-2-pyridinecarbonitrile (1.0 eq)[1]
-
Reductant: Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (3.0 eq)
-
Quench: Methanol (MeOH)[1]
-
Salt Formation: 4M HCl in Dioxane[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-fluoro-2-pyridinecarbonitrile (dissolved in anhydrous THF).
-
Reduction: Cool the solution to 0°C. Dropwise add BH₃·THF (3.0 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (65°C) for 3–5 hours. Monitor by TLC or LCMS for disappearance of nitrile.
-
Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (hydrogen gas evolution). Stir for 1 hour.
-
Acid Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the amine-borane complex.
-
Isolation: Concentrate in vacuo to a residue. Triturate with diethyl ether/ethanol to precipitate the dihydrochloride salt.
-
Purification: Recrystallize from EtOH/Et₂O if necessary to remove boron salts.
Safety Note: Borane reduction generates hydrogen gas. Ensure adequate ventilation. The final dihydrochloride salt is corrosive and hygroscopic.
Applications in Medicinal Chemistry
This building block is a "privileged scaffold" used to construct libraries of kinase inhibitors and GPCR ligands.
Case Study: Dual Pim/mTORC Inhibitors
In the development of anticancer agents targeting Pim kinases, the (4-fluoropyridin-2-yl)methanamine moiety is used to link the core pharmacophore to solvent-exposed regions of the kinase pocket.[1] The fluorine atom improves lipophilicity (
-
Mechanism: The primary amine forms a key hydrogen bond with the hinge region or specific residues (e.g., Asp/Glu) in the ATP-binding pocket.[1]
-
Reference: Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. (See Reference 1).
Case Study: 5-HT1A Receptor Agonists
Research into CNS-active agents (e.g., for depression or Parkinson's) utilizes this fragment to create "biased agonists" for the 5-HT1A receptor.[1] The 4-fluoro substitution modulates the basicity of the pyridine, affecting the drug's ability to cross the Blood-Brain Barrier (BBB).[1]
-
Reference: Discovery of NLX-266, an Orally Available... 5-HT1A Agonist.[2] (See Reference 2).
Figure 2: Divergent synthetic utility in drug discovery workflows.[1]
References
-
Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link]
-
Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1A Agonist. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1][3][Link][1][3]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Source: PMC (PubMed Central) URL:[1][Link] (Note: Contextual reference for fluoropyridine utility).
-
PubChem Compound Summary: 2-Amino-4-fluoropyridine (Precursor Context). Source: PubChem URL:[1][4][Link][1]
